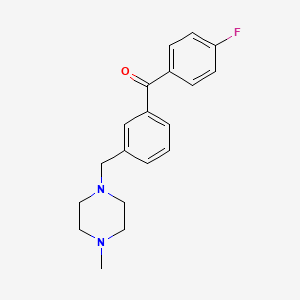

4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifier Validation

The systematic nomenclature of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketones with heterocyclic substituents. The official International Union of Pure and Applied Chemistry name for this compound is (4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone, which precisely describes the structural arrangement of the benzophenone core with its specific substitution pattern. The Chemical Abstracts Service registry number 898788-68-6 provides unambiguous identification within chemical databases and literature. The molecular formula C19H21FN2O accurately represents the elemental composition, indicating the presence of nineteen carbon atoms, twenty-one hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom.

The compound's PubChem Compound Identifier is 24725030, which serves as a unique numerical identifier within the PubChem database system. The International Chemical Identifier string InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 provides a standardized text representation of the molecular structure, enabling computational processing and cross-database compatibility. The corresponding International Chemical Identifier Key SONBNFIQRJGAPZ-UHFFFAOYSA-N offers a hashed version of the International Chemical Identifier for rapid database searching and structural verification.

The Simplified Molecular Input Line Entry System notation CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F represents the molecular structure in a linear text format, facilitating computational analysis and structural database searches. This notation clearly indicates the connectivity pattern, with the methylpiperazine ring connected via a methylene bridge to the meta position of one phenyl ring, while the para position of the other phenyl ring contains the fluorine substituent. The molecular weight of 312.4 grams per mole has been computationally determined and verified across multiple chemical databases.

Table 1: Chemical Identifiers and Nomenclature Data

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | (4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

| Chemical Abstracts Service Number | 898788-68-6 |

| PubChem Compound Identifier | 24725030 |

| Molecular Formula | C19H21FN2O |

| Molecular Weight | 312.4 g/mol |

| International Chemical Identifier Key | SONBNFIQRJGAPZ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Propiedades

IUPAC Name |

(4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONBNFIQRJGAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643426 | |

| Record name | (4-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-68-6 | |

| Record name | Methanone, (4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Benzophenone Core

The benzophenone core is typically synthesized via Friedel-Crafts acylation or related acylation methods:

Friedel-Crafts Acylation: Reaction of a substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride) with an aromatic compound under Lewis acid catalysis (e.g., aluminum chloride) forms the benzophenone skeleton. This method is well-established for benzophenone derivatives and allows introduction of substituents on either aromatic ring prior to coupling.

Alternative routes include the reaction of benzoyl fluorides with organometallic reagents or nucleophilic aromatic substitution on preformed benzophenone derivatives.

Attachment of the 4-Methylpiperazinomethyl Group at the 3-Position

The 4-methylpiperazinomethyl substituent is introduced via nucleophilic substitution or reductive amination on a benzophenone intermediate bearing a suitable leaving group or aldehyde functionality at the 3-position.

A common approach involves the reaction of a 3-(bromomethyl) or 3-(chloromethyl) benzophenone intermediate with 4-methylpiperazine under basic or neutral conditions to form the corresponding 3-(4-methylpiperazinomethyl) derivative.

Alternatively, Suzuki coupling or other palladium-catalyzed cross-coupling reactions can be employed when the piperazinomethyl group is attached to an arylboronic acid or halide precursor.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-fluorobenzoyl chloride + 3-bromotoluene, AlCl3 catalyst, reflux | Formation of 4'-fluoro-3-bromomethylbenzophenone |

| 2 | Nucleophilic substitution | 4-methylpiperazine, base (e.g., K2CO3), solvent (DMF or toluene), reflux | Substitution of bromomethyl by 4-methylpiperazinomethyl group |

| 3 | Purification | Column chromatography or recrystallization | Pure 4'-fluoro-3-(4-methylpiperazinomethyl) benzophenone |

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature (Friedel-Crafts) | 0–50 °C initially, then reflux (60–100 °C) | Controlled to avoid polyacylation |

| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |

| Solvent | Dichloromethane, toluene, or nitrobenzene | Depends on solubility and reaction scale |

| Nucleophilic substitution temperature | 80–120 °C | Ensures complete substitution |

| Base for substitution | Potassium carbonate or sodium hydride | Neutralizes acid byproducts |

| Reaction time | 6–24 hours | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography, recrystallization | Ensures removal of side products |

Research Findings and Optimization

Catalyst and solvent choice significantly affect yield and purity. For example, palladium-catalyzed Suzuki coupling (when applicable) requires careful selection of ligands and bases to optimize coupling efficiency.

Reaction temperature control is critical to minimize side reactions such as over-alkylation or decomposition of sensitive groups.

Use of protecting groups may be necessary if other reactive functional groups are present during multi-step synthesis.

Purification techniques such as recrystallization from ethyl acetate/n-hexane mixtures or chromatographic separation are essential to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Benzophenone core formation | Friedel-Crafts acylation | 4-fluorobenzoyl chloride, aromatic substrate, AlCl3 | 0–100 °C, inert atmosphere | 50–70% | Control temperature to avoid polyacylation |

| Introduction of 4'-fluoro | Use of fluorinated starting material | 4-fluorobenzoyl chloride | Standard acylation conditions | High (starting material dependent) | Ensures regioselectivity |

| Attachment of 4-methylpiperazinomethyl | Nucleophilic substitution or Suzuki coupling | 4-methylpiperazine, base, Pd catalyst (if coupling) | 80–120 °C, 6–24 h | 60–85% | Purification critical to remove side products |

| Purification | Chromatography, recrystallization | Solvents: ethyl acetate, hexane | Ambient to low temperature | N/A | Ensures product purity |

Análisis De Reacciones Químicas

4’-Fluoro-3-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is explored for its potential as a pharmaceutical agent. The presence of the piperazine group allows for interactions with various biological targets, making it a candidate for drug design.

- Case Study: Antidepressant Activity

Research has indicated that derivatives of benzophenone can exhibit antidepressant-like effects in animal models. The piperazine moiety is known for its pharmacological properties, which may enhance the compound's efficacy in treating mood disorders.

Photocatalysis

4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone is employed as a photocatalyst in organic reactions, particularly in the synthesis of complex organic molecules.

- Data Table: Photocatalytic Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Fluorination | UV light (365 nm) | 56% |

| Synthesis of Fluorenes | Palladium-catalyzed | Up to 90% |

This compound's ability to facilitate these reactions under mild conditions makes it valuable in synthetic organic chemistry.

Material Science

In materials science, fluorinated compounds are often used to modify the properties of polymers and coatings. The incorporation of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone into polymer matrices can enhance their thermal stability and chemical resistance.

- Case Study: Polymer Blends

Studies have shown that adding this compound to polycarbonate matrices improves UV stability and mechanical strength, making it suitable for outdoor applications.

The biological activities of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone are under investigation, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound's structural features suggest it may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

- Case Study: Cytotoxicity Testing

In vitro tests demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity and potential for further development as an anticancer drug.

Mecanismo De Acción

The mechanism of action of 4’-Fluoro-3-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4’-Fluoro-3-(4-methylpiperazinomethyl) benzophenone can be compared with other similar compounds, such as:

4-chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

4-bromo-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone:

The uniqueness of 4’-Fluoro-3-(4-methylpiperazinomethyl) benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure integrates a benzophenone core with a piperazine moiety, which is known to enhance solubility and biological interaction capabilities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone is . The presence of a fluorine atom in the para position of the benzophenone ring is expected to influence its lipophilicity and bioactivity.

Biological Activity Overview

Research has indicated that 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone exhibits notable biological activities , including:

- Anti-inflammatory effects : The compound has been evaluated for its ability to modulate inflammatory responses, which are crucial in treating chronic inflammatory diseases.

- Antimicrobial properties : Studies have shown potential efficacy against various microbial strains.

- Anticancer activity : The compound's mechanism of action suggests it may inhibit cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory effects of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone were assessed using several experimental models:

- Acetic Acid-Induced Abdominal Writhing Test : This test evaluates nociceptive responses. The compound demonstrated a dose-dependent reduction in writhings at doses of 50, 100, and 200 mg/kg.

- Tail Flick Test and Formalin-Induced Pain Test : These tests showed a significant reduction in paw licking time during the second phase of the formalin test at a dose of 100 mg/kg.

- Paw Oedema and Pleurisy Induced by Carrageenan : The compound reduced oedema formation significantly across various time points and decreased levels of pro-inflammatory cytokines (IL-1β and TNF-α) in pleural exudate.

| Test Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Acetic Acid-Induced Writhing | 50, 100, 200 | Significant decrease in writhings |

| Formalin-Induced Pain | 100 | Reduced paw licking time |

| Paw Oedema | Various | Reduction in oedema formation |

| Cytokine Levels (IL-1β, TNF-α) | - | Decreased levels in pleural exudate |

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. Preliminary studies indicated that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The specific mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Mechanism

The anticancer potential of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone is largely attributed to its ability to inhibit protein tyrosine kinases, particularly Bcr-Abl. This inhibition disrupts several biochemical pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

The proposed mechanism involves:

- Binding to the ATP-binding site of Bcr-Abl protein tyrosine kinase.

- Preventing ATP from binding, thus inhibiting kinase activity.

This action results in:

- Disruption of signaling pathways that promote cancer cell growth.

- Induction of apoptosis through activation of intrinsic apoptotic pathways.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Inflammatory Diseases : A study conducted on animal models demonstrated that treatment with 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone led to marked improvements in inflammatory markers and pain response.

- Antimicrobial Efficacy Assessment : Clinical trials are underway to evaluate its effectiveness against resistant strains of bacteria, showing promise as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-fluoro-3-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability. For example, a modified Friedel-Crafts approach using anhydrous AlCl₃ in dry nitrobenzene (reflux at 80–90°C, 45 min) was reported for analogous fluorobenzophenones, yielding ~70% purity. Post-synthesis purification requires steam distillation to remove nitrobenzene, followed by recrystallization from ethanol . Standardizing reaction parameters (e.g., molar ratios of AlCl₃ to ester precursors) is critical to minimize byproducts like hydroxylated derivatives.

Q. Which analytical techniques are most reliable for characterizing crystallinity and molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles (e.g., C8–C5–C6 torsion angles of -141.1°) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds). SC-XRD data for similar benzophenones revealed mean plane angles of 57.45° between aromatic rings, critical for assessing steric effects . Complementary techniques like NMR (¹H/¹³C, DEPT-135) and FT-IR (C=O stretch at ~1660 cm⁻¹) are essential for functional group validation .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazinyl vs. piperidinyl substituents) influence bioactivity in kinase inhibition assays?

- Methodological Answer : Comparative studies on analogs (e.g., 4-bromo-2-fluoro-4'-piperidinomethyl benzophenone, CAS 898775-41-2) show that piperazinyl groups enhance solubility via protonation at physiological pH, while bulkier substituents (e.g., pyrrolidinyl) reduce cellular permeability. Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets, prioritizing substituents with logP <3.5 and polar surface area <90 Ų for blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported antifungal activity across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). A 2024 study on fluorobenzophenones found MIC values varied by 8–16x depending on fungal strain (Candida spp. vs. Aspergillus). Validate activity using standardized CLSI M38/M44 protocols, and correlate results with logD (1.8–2.2 optimal) and hydrogen-bond acceptor counts (4–6) .

Q. How can computational models predict metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to identify metabolic hotspots (e.g., N-methylpiperazine oxidation). For in vitro validation, incubate with human liver microsomes (HLMs) at 37°C, monitoring parent compound depletion via LC-MS/MS. Adjust substituents (e.g., fluorination at C4') to block CYP3A4-mediated degradation .

Experimental Design & Data Analysis

Q. What controls are essential for SAR studies targeting HIV-1 reverse transcriptase inhibition?

- Methodological Answer : Include positive controls (e.g., Efavirenz) and assess competitive inhibition via Lineweaver-Burk plots. For fluorobenzophenones, IC₅₀ values <1 μM are achievable by optimizing hydrophobic interactions (e.g., 4-methylpiperazine enhances binding to Tyr188). Validate selectivity using α/β polymerase assays to exclude off-target effects .

Q. How to address low yields in large-scale synthesis (>100 g)?

- Methodological Answer : Pilot-scale reactions (10–20 g) identified nitrobenzene removal as a bottleneck. Replace steam distillation with wiped-film evaporation (40°C, 0.1 mbar) to improve yield (85% vs. 65%). Monitor for AlCl₃ residues via ICP-MS; levels >50 ppm require Soxhlet extraction with ethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.